Hexadentate 1:1 Iron Binding vs. 3:1 (Deferiprone) or 2:1 (Deferasirox) Stoichiometry
Deferoxamine (DFO) is a hexadentate chelator that binds Fe³⁺ in a 1:1 stoichiometry. This contrasts with the oral agents deferiprone (a bidentate chelator requiring a 3:1 ligand-to-iron ratio) and deferasirox (a tridentate chelator requiring a 2:1 ratio) [1]. Consequently, 100 mg of DFO mesylate salt theoretically binds 8.5 mg of Fe³⁺ [2].
| Evidence Dimension | Iron (Fe³⁺) Binding Stoichiometry |
|---|---|
| Target Compound Data | 1:1 (Hexadentate) |
| Comparator Or Baseline | Deferiprone: 3:1 (Bidentate); Deferasirox: 2:1 (Tridentate) |
| Quantified Difference | N/A (Categorical difference in binding mode) |
| Conditions | Physiological pH (7.4) [1] |
Why This Matters
A 1:1 binding stoichiometry ensures predictable and complete iron sequestration per mole of drug, minimizing the risk of partially chelated, redox-active intermediates.
- [1] Kwiatkowski, J. L. (2011). Management of transfusional iron overload - differential properties and efficacy of iron chelating agents. *Journal of Blood Medicine*, 2, 135–149. View Source
- [2] Howland, M. A. (n.d.). Chapter A7: Deferoxamine. In *Goldfrank's Toxicologic Emergencies*. Access Emergency Medicine. View Source
